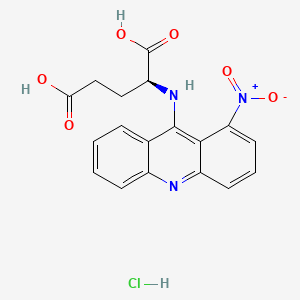silane CAS No. 84393-13-5](/img/structure/B14415168.png)
[(1-Methoxy-3-methylbut-1-en-1-yl)oxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methoxy-3-methylbut-1-en-1-yl)oxysilane is an organosilicon compound with the molecular formula C8H18OSi. It is a derivative of silane, where the silicon atom is bonded to a trimethylsilyl group and an alkoxy group. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-silicon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-3-methylbut-1-en-1-yl)oxysilane typically involves the reaction of 3-methyl-3-buten-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
3-Methyl-3-buten-1-ol+Trimethylsilyl chloride→(1-Methoxy-3-methylbut-1-en-1-yl)oxysilane+HCl
Industrial Production Methods
On an industrial scale, the production of (1-Methoxy-3-methylbut-1-en-1-yl)oxysilane involves similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxy-3-methylbut-1-en-1-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: Reduction reactions can convert it into silanes.
Substitution: It can undergo nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, alkoxides, and amines are commonly employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
(1-Methoxy-3-methylbut-1-en-1-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism by which (1-Methoxy-3-methylbut-1-en-1-yl)oxysilane exerts its effects involves the formation of stable carbon-silicon bonds. The silicon atom in the compound acts as a nucleophile, attacking electrophilic centers in organic molecules. This results in the formation of strong Si-C bonds, which are resistant to hydrolysis and oxidation.
Comparison with Similar Compounds
Similar Compounds
- 1-Methoxy-3-(trimethylsilyloxy)butadiene
- 3-Methyl-3-buten-1-ol, TMS derivative
- 1,1-Dibromo-3-methylbut-1-ene
Uniqueness
(1-Methoxy-3-methylbut-1-en-1-yl)oxysilane is unique due to its specific structure, which allows for the formation of stable carbon-silicon bonds. This makes it particularly useful in organic synthesis and industrial applications where stability and resistance to degradation are crucial.
Properties
CAS No. |
84393-13-5 |
|---|---|
Molecular Formula |
C9H20O2Si |
Molecular Weight |
188.34 g/mol |
IUPAC Name |
(1-methoxy-3-methylbut-1-enoxy)-trimethylsilane |
InChI |
InChI=1S/C9H20O2Si/c1-8(2)7-9(10-3)11-12(4,5)6/h7-8H,1-6H3 |
InChI Key |
QLHGCBNTCOIKMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=C(OC)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


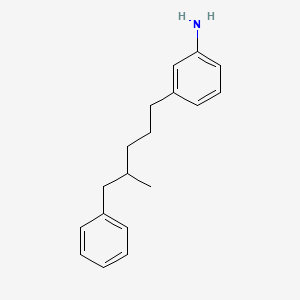
![Ethyl 5-[1-(benzenesulfonyl)-4-oxocyclohex-2-EN-1-YL]pentanoate](/img/structure/B14415089.png)
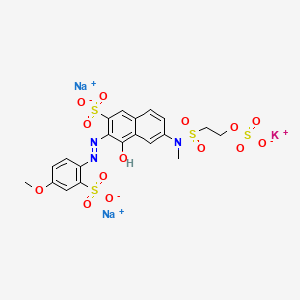
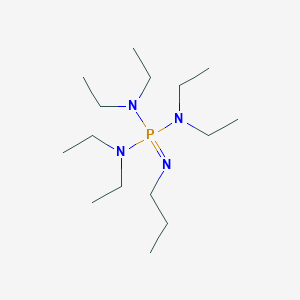

![2-[(Naphthalen-2-yl)oxy]-5-nitropyridine](/img/structure/B14415113.png)
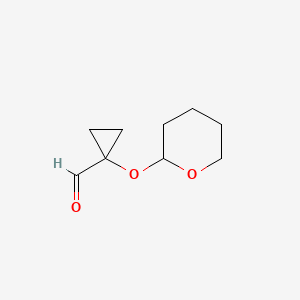
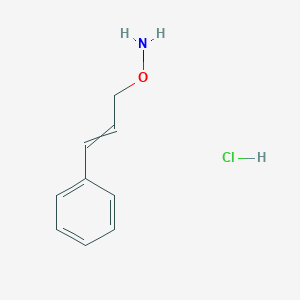

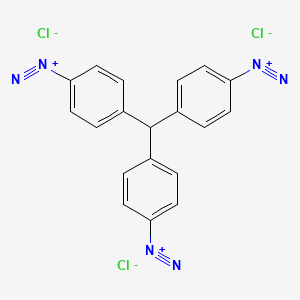
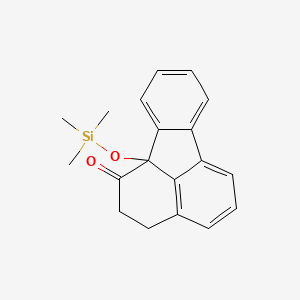
![1-[2-(Acetylsulfanyl)ethyl]-1,4-dimethylpiperidin-1-ium iodide](/img/structure/B14415152.png)
![1,1',1''-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14415156.png)
